4-Bromobutyldimethylchlorosilane
Overview
Description
4-Bromobutyldimethylchlorosilane is a chemical compound with the formula C6H14BrClSi . It is a liquid substance used as a chemical intermediate . The compound is also known by the synonym 4-Chlorodimethylsilyl-1-bromopropane and belongs to the chemical family of organochlorosilanes .
Molecular Structure Analysis
The molecular formula of 4-Bromobutyldimethylchlorosilane is C6H14BrClSi . This indicates that the molecule is composed of 6 carbon atoms, 14 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 1 silicon atom .Physical And Chemical Properties Analysis
4-Bromobutyldimethylchlorosilane is a liquid substance . Its molecular weight is 229.62 g/mol . Unfortunately, the search results do not provide more detailed physical and chemical properties.Scientific Research Applications
Synthesis of Organic Molecules
4-Bromobutyldimethylchlorosilane is utilized in the synthesis of various organic compounds. For instance, it's used in the reductive coupling of bromo-tetrafluoro-butene with carbonyl compounds, yielding adducts in high yields. This process is integral in the novel introduction of a tetrafluoroethylene unit into organic molecules, demonstrating its utility in complex organic synthesis (Konno et al., 2011).
Carbosilane Dendrimers Synthesis
In the field of dendrimer synthesis, 4-bromobutyldimethylchlorosilane plays a critical role. It is used to synthesize organosilane compounds, which are pivotal in the divergent or convergent synthesis of carbosilane dendrimers. These dendrimers have applications in material science and nanotechnology (Gossage et al., 1998).
Biocatalysis and Intermediate Production
In biocatalysis, 4-bromobutyldimethylchlorosilane derivatives are used for the enzymatic production of specific compounds. For example, (S)-4-bromo-3-hydroxybutyrate, an intermediate for statin compounds, is produced using engineered enzymes and biocatalytic processes. This showcases the chemical's role in the development of pharmaceutical intermediates (Asako et al., 2009).
Organic Photovoltaics
4-Bromobutyldimethylchlorosilane derivatives, like 4-bromoanisole, are used in the development of organic photovoltaic devices. They play a significant role in controlling the phase separation and purity in polymer-polymer blends, crucial for the efficiency of these devices (Liu et al., 2012).
Ion-Exchange Stationary Phases
In chromatography, derivatives of 4-bromobutyldimethylchlorosilane are used to create ion-exchange packing materials. These materials are essential for high-performance liquid chromatography, showcasing the chemical's role in analytical chemistry (Asmus et al., 1976).
Nanoparticle Production
4-Bromobutyldimethylchlorosilane derivatives are utilized in the creation of nanoparticles with enhanced brightness and emission tuning. This application is significant in material science and optoelectronics, indicating the versatility of this chemical in advanced technology development (Fischer et al., 2013).
Safety And Hazards
4-Bromobutyldimethylchlorosilane is classified as a skin corrosive and serious eye irritant . It can cause severe skin burns and eye damage . Safety measures include wearing protective gloves, clothing, and eye/face protection, not breathing vapors, and washing hands thoroughly after handling . In case of ingestion, skin contact, inhalation, or contact with eyes, specific first aid measures should be taken .
properties
IUPAC Name |
4-bromobutyl-chloro-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14BrClSi/c1-9(2,8)6-4-3-5-7/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXZVRXSRWQLID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCCBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BrClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559628 | |
Record name | (4-Bromobutyl)(chloro)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40559628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromobutyldimethylchlorosilane | |
CAS RN |
52112-26-2 | |
Record name | (4-Bromobutyl)(chloro)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40559628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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